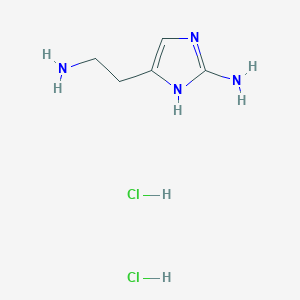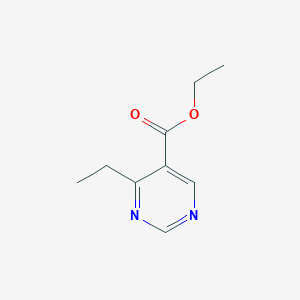
Dihydrorhodamine 123
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DHR123 and related compounds involves a series of chemical reactions that yield the desired fluorophore with specific optical properties. Although specific details on the synthesis of DHR123 were not found, the synthesis of related dyes, such as diketopyrrolopyrroles (DPPs), involves straightforward methodologies that combine good stability with high fluorescence quantum yield. These methods can be adapted for the synthesis of DHR123, taking into account the unique structural features that influence its optical properties (Grzybowski & Gryko, 2015).
Molecular Structure Analysis
The molecular structure of DHR123 significantly influences its chemical reactivity and optical properties. Similar to DPPs, the structure-property relationship is critical in determining the absorption and fluorescence characteristics. Modifications in the chromophore structure of DHR123 can lead to significant changes in its optical properties, including shifts in absorption and fluorescence emission wavelengths (Grzybowski & Gryko, 2015).
Wissenschaftliche Forschungsanwendungen
Neuronal Studies : DHR is used to investigate electron transport by neuronal mitochondria and its role in reactive oxygen species (ROS) production in cultured cortical neurons (Dugan et al., 1995).
Reactive Nitrogen Species Detection : It serves as a detector of reactive nitrogen species, including peroxynitrite and its radical decomposition products, in cells (Folkes et al., 2009).
Transfusion Medicine : DHR is used to monitor the survival of transfused oxidase-positive granulocytes in alloimmunized patients with chronic granulomatous disease (Heim et al., 2011).
Cellular Hydrogen Peroxide Detection : It is superior for instantaneous detection of cellular hydrogen peroxide in lung adenocarcinoma cells (Qin et al., 2008).
Monocyte and Neutrophil Studies : DHR allows for the appreciation of free radical production by monocytes without requiring external activation (Peluso et al., 2012).
Endothelial Cell Research : It serves as a marker for changes in general cellular oxidant production in endothelial cells (Royall & Ischiropoulos, 1993).
Spermatozoa Oxidant Production : DHR123 is suitable for estimating oxidants produced by human spermatozoa, revealing heterogeneity in oxidant production between different samples (Kiani-Esfahani et al., 2012).
Mitochondrial Respiratory Chain Defects : Flow cytometric evaluation using DHR123 can identify patients with functional respiratory chain defects (Williams et al., 1999).
Chronic Granulomatous Disease Diagnosis : It's useful in diagnosing chronic granulomatous disease, determining the decrease or lack of reactive oxygen intermediates production, and establishing the mode of inheritance (Roesler et al., 2005).
Oxidative Properties of HDL : The fluorometric method based on DHR offers an inexpensive, accurate, and rapid means for determining the oxidative properties of HDL, suitable for large-scale clinical studies (Kelesidis et al., 2011).
UV-Induced ROS Detection : DHR and DCF-DA are fluorescent probes used for detecting UVA-induced reactive oxygen species (Boulton et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBBILNYNQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148859 | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrorhodamine 123 | |
CAS RN |
109244-58-8 | |
| Record name | Dihydrorhodamine 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrorhodamine 123 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)






![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)





